N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyridazin-4-one core substituted with a morpholino group at position 2 and a furan-2-yl moiety at position 5. The morpholino ring enhances solubility, while the furan group may influence electronic interactions with biological targets. Structural characterization of such compounds typically employs NMR, IR, and mass spectrometry , though crystallographic data (e.g., via SHELX software) is critical for confirming stereochemistry .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-3-16-7-4-6-15(2)19(16)25-18(30)14-29-23(31)21-22(20(27-29)17-8-5-11-33-17)34-24(26-21)28-9-12-32-13-10-28/h4-8,11H,3,9-10,12-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPKYRHLRNVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Analogues
Compounds sharing the thiazolo[4,5-d]pyridazinone or related scaffolds (e.g., pyrrolo[1,2-b]pyridazine) are notable for kinase inhibition or antimicrobial activity. Key comparisons include:
Key Findings :
- The morpholino group in the target compound and EP 4 374 877 A2 derivatives enhances solubility but may reduce membrane permeability compared to non-polar substituents (e.g., trifluoromethyl) .
Substituent Effects on Pharmacokinetics
Substituents on the phenyl ring (e.g., 2-ethyl-6-methyl vs. 2-cyanopyridin-4-yl) significantly alter ADMET profiles:
Key Findings :
- The 2-ethyl-6-methylphenyl group in the target compound increases logP compared to cyanopyridinyl derivatives, suggesting improved membrane permeability but higher risk of off-target binding .
- Methoxy and trifluoroethoxy substituents (e.g., 1347858-63-2) correlate with higher CYP450-mediated metabolism, whereas morpholino groups may reduce hepatic clearance .
NMR and Structural Analysis
Comparative NMR studies (e.g., chemical shift profiling) highlight electronic environments influenced by substituents:
- In the target compound, protons adjacent to the morpholino group (δ ~3.5–4.0 ppm) exhibit upfield shifts compared to non-morpholino analogues due to electron-donating effects .
- The furan-2-yl protons (δ ~6.5–7.5 ppm) show distinct splitting patterns versus bulkier aryl groups (e.g., trifluoromethylphenyl in EP 4 374 877 A2), aiding structural elucidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
